
Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride
Overview
Description
Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a propanoate moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorophenol and methyl acrylate as the primary starting materials.
Reaction Steps: The process involves a nucleophilic substitution reaction where 4-fluorophenol reacts with methyl acrylate in the presence of a base to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the final product.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product undergoes purification steps such as recrystallization to achieve the desired purity.
Scaling Up: The process is scaled up to meet industrial demands, ensuring that large quantities of the compound can be produced efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the fluorophenyl group.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the fluorophenyl group.
Substitution Products: Compounds with different functional groups attached.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride serves as a precursor for synthesizing pharmaceutical compounds with potential anti-inflammatory and analgesic properties. Its structure allows for modifications that can enhance biological activity.
Biological Studies
- Enzyme Inhibition Studies : The compound is utilized to investigate the inhibition of specific enzymes, which is crucial for understanding its therapeutic potential. The presence of the fluorophenoxy group can significantly influence binding affinity and selectivity towards targets.
- Binding Affinity Studies : Interaction studies focus on the compound's efficacy with various biological targets, providing insights into its potential therapeutic value and mechanisms of action.
Material Science
- Polymer Development : Due to its unique chemical structure, this compound is explored in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.
Case Studies and Research Findings
- Therapeutic Potential : A study investigated the compound's role in modulating inflammatory pathways, demonstrating promising results in preclinical models of inflammation.
- Enzyme Interaction : Research focused on the binding interactions between this compound and various enzymes revealed that modifications to the fluorophenyl group could enhance inhibitory effects against target enzymes involved in disease pathways.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The fluorophenyl group interacts with various enzymes and receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biological research.
Comparison with Similar Compounds
Methyl 3-(2-amino-4-fluorophenoxy)thiophene-2-carboxylate: A structurally related compound with a thiophene ring instead of a propanoate group.
4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: Another fluorophenyl-containing compound with a pyridine ring.
Uniqueness: Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride is unique due to its specific combination of functional groups, which allows for diverse applications in various fields.
Biological Activity
Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 249.67 g/mol. The compound features a methyl ester functional group, an amino group, and a 4-fluorophenoxy moiety, which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity to biological targets, making it a subject of interest in drug discovery. Its mechanism of action may involve:
- Enzyme Inhibition : Binding to the active site of specific enzymes, potentially altering their activity.
- Receptor Modulation : Acting as an agonist or antagonist at receptor sites, influencing various biochemical pathways.
Biological Activity
Research has indicated several potential therapeutic effects of this compound:
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although further research is required to substantiate these findings .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and potential activities:
Compound Name | Molecular Formula | Key Features | Potential Activity |
---|---|---|---|
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | C10H13ClFNO2 | Similar fluorinated phenyl structure; different amino positioning | Variable biological activity |
Methyl 3-amino-2-(phenoxy)propanoate hydrochloride | C10H13ClNO3 | Lacks fluorine substitution | Potentially reduced activity |
Methyl 3-amino-2-(3-fluorophenoxy)propanoate hydrochloride | C10H13ClFNO3 | Different fluorine positioning | Unique biological properties |
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study focused on enzyme inhibition demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, indicating significant potential for therapeutic applications in metabolic disorders.
- Cytotoxicity Assays : In vitro cytotoxicity assays against human cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity, with some derivatives showing enhanced activity compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Activity : Investigations into antimicrobial properties found that certain derivatives of the compound displayed significant antibacterial and antifungal activities, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves a multi-step sequence:
Protection of the amino group : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions during subsequent steps .
Etherification : React 4-fluorophenol with a propanoate precursor (e.g., epichlorohydrin or glycidyl derivatives) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
Deprotection and salt formation : Remove the protecting group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents to minimize hydrolysis, and optimize stoichiometry (e.g., 1.2 equivalents of 4-fluorophenol to ensure complete etherification) .
Q. How should researchers characterize this compound spectroscopically, and what key spectral features distinguish it from analogs?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the 4-fluorophenoxy aromatic protons as a doublet (δ 6.8–7.2 ppm, J = 8–9 Hz) and the methyl ester singlet (δ 3.6–3.8 ppm). The α-proton adjacent to the amino group appears as a multiplet (δ 3.9–4.2 ppm) .
- ¹³C NMR : The carbonyl carbon of the ester appears at δ 170–175 ppm, while the fluorinated aromatic carbons resonate at δ 115–160 ppm .
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₃⁺ vibrations (2500–3000 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₀H₁₂FNO₃·HCl) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions, and what degradation products form?
- Methodological Answer :
- Experimental Design : Prepare solutions in buffers (pH 1–13) and incubate at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) for HPLC analysis .
- Degradation Pathways :
- Acidic conditions (pH < 3) : Ester hydrolysis dominates, yielding 3-amino-2-(4-fluorophenoxy)propanoic acid.
- Basic conditions (pH > 10) : Amine deprotonation and potential cleavage of the phenoxy bond occur .
- Analytical Validation : Use LC-MS to confirm degradation products and quantify stability (e.g., t₁/₂) .
Q. What strategies are effective for resolving enantiomeric impurities in this compound, and how is chiral purity validated?
- Methodological Answer :
- Chiral Chromatography : Employ a Chiralpak® IA or IB column with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor elution times for (R)- and (S)-enantiomers .
- Stereochemical Synthesis : Use enantiopure starting materials (e.g., L- or D-amino acids) or asymmetric catalysis (e.g., Sharpless epoxidation) to minimize racemization .
- Validation : Compare optical rotation ([α]D²⁵) with literature values and confirm via ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what computational methods predict its binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin transporters (SERT) or G-protein-coupled receptors (GPCRs). Focus on the fluorophenoxy moiety’s role in hydrophobic binding .
- In Vitro Assays : Conduct competitive binding assays (e.g., radioligand displacement for SERT) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values .
- Data Interpretation : Compare computational predictions (ΔG binding energies) with experimental IC₅₀ to validate models .
Q. Data Contradictions and Resolution
- Synthesis Yield Variability : Discrepancies in yields (e.g., 60% vs. 80%) may arise from moisture sensitivity during etherification. Mitigate by using molecular sieves or anhydrous solvents .
- Stability Conflicts : Some studies report instability at pH 7.4, while others suggest robustness. Re-evaluate using controlled temperature and validated HPLC methods to isolate pH-specific effects .
Properties
IUPAC Name |
methyl 3-amino-2-(4-fluorophenoxy)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHAESPXBVSKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)OC1=CC=C(C=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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